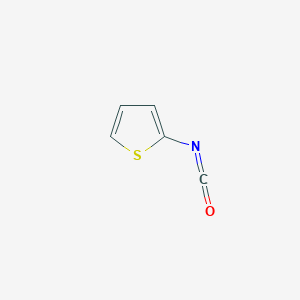

2-Thienyl isocyanate

Descripción general

Descripción

2-Thienyl isocyanate is a compound with the molecular formula C5H3NOS . It is also known by other names such as 2-isocyanatothiophene, 2-Thienylisocyanate, and thiophen-2-isocyanate .

Synthesis Analysis

Efforts to prepare thienyl isocyanates by thermal reactions of thenoyl chlorides with trimethylsilyl azide (TMSA) led preferentially to the formation of 1,4-disubstituted tetrazolin-5-ones . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis

The molecular weight of 2-Thienyl isocyanate is 125.15 g/mol . The InChI string is InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H and the canonical SMILES is C1=CSC(=C1)N=C=O .Chemical Reactions Analysis

The chemical reactions of 2-Thienyl isocyanate involve its interaction with trimethylsilyl azide (TMSA) to form 1,4-disubstituted tetrazolin-5-ones . The oxidation of isonitriles to isocyanates is catalyzed by trifluoroacetic anhydride .Physical And Chemical Properties Analysis

2-Thienyl isocyanate has a density of 1.2±0.1 g/cm3, a boiling point of 161.5±13.0 °C at 760 mmHg, and a vapor pressure of 2.3±0.3 mmHg at 25°C . It has a molar refractivity of 34.8±0.5 cm3, a polar surface area of 58 Å2, and a molar volume of 100.6±7.0 cm3 .Aplicaciones Científicas De Investigación

- Isocyanates, including 2-Thienyl isocyanate, are widely used in the production of polyurethane based materials . The range of potential properties available results in a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .

- The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water .

- Despite significant developments in the synthesis of polyurethane, a major industrial problem remains: the sensitivity of isocyanates towards moisture . To overcome this problem, work has focused on the development of isocyanate-free polyurethane formulations, eliminating the isocyanate moisture sensitivity problem, or through the use of blocked, or masked isocyanates .

- Environmental concerns about fossil-based isocyanates are the reason why investigations on their green counterparts have got receiving more attention .

- This field highlights and reviews the production of isocyanate compounds directly from biomass .

- Various methods applied in the synthesis of bio-derived isocyanates are discussed .

- The elimination of phosgene is a key to the production of green PUs . However, there is still a long way to go to develop green PUs with properties and performance comparable to fossil-based ones .

Polymer Chemistry

Green Chemistry

- Isocyanates are widely used in manufacturing materials like polyurethane foams, rubbers, plastics, varnishes, adhesives, and paints .

- These materials are used in a variety of industries, including automotive, construction, and consumer goods .

- The specific methods of application or experimental procedures would depend on the particular material being produced and the specific isocyanate used .

- Isocyanates, including 2-Thienyl isocyanate, are often studied using various analytical techniques .

- For example, X-ray photoelectron spectroscopy (XPS) is used for the determination of deblocking temperature .

- These techniques allow researchers to better understand the properties of isocyanates and improve their applications .

Manufacturing

Analytical Techniques

- Isocyanates are used in the synthesis of pharmaceuticals .

- They can act as building blocks in the synthesis of complex molecules .

- The specific methods of application or experimental procedures would depend on the particular drug being produced and the specific isocyanate used .

Pharmaceuticals

Agriculture

Propiedades

IUPAC Name |

2-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLWPBIUVXZGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380027 | |

| Record name | 2-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thienyl isocyanate | |

CAS RN |

2048-57-9 | |

| Record name | 2-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

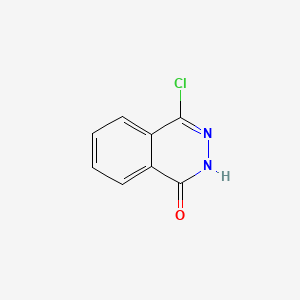

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)